molecular formula C16H21NO3 B6623807 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B6623807
M. Wt: 275.34 g/mol
InChI Key: QOPAQQAZIBYMDL-UHFFFAOYSA-N
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Description

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that features both cyclopentyl and isoquinolinyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-14-4-3-12-5-8-17(11-13(12)9-14)15(19)10-16(20)6-1-2-7-16/h3-4,9,18,20H,1-2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPAQQAZIBYMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N2CCC3=C(C2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isoquinolinyl group: This step may involve the use of isoquinoline derivatives and suitable reagents to form the desired structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Solvents: Common solvents include ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes.

Scientific Research Applications

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity and potential therapeutic effects.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors in the body to exert its effects.

    Enzyme inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.

    Signal transduction: Modulating signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-hydroxycyclopentyl)-1-(isoquinolin-2-yl)ethanone: Lacks the hydroxyl group on the isoquinoline ring.

    2-(cyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: Lacks the hydroxyl group on the cyclopentyl ring.

Uniqueness

2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is unique due to the presence of hydroxyl groups on both the cyclopentyl and isoquinoline rings, which may confer distinct chemical and biological properties.

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